6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline
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Overview
Description
6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a chloro group at the 6th position, a pyrrolidine-1-carbonyl group, and a morpholin-4-yl group attached to the quinoxaline core. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the quinoxaline core at the 6th position can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Pyrrolidine-1-carbonyl Group: This step involves the acylation of the quinoxaline derivative with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Morpholin-4-yl Group: The final step is the nucleophilic substitution reaction where the morpholine ring is introduced, typically using morpholine and a suitable leaving group on the quinoxaline derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline
- 6-chloro-2-[2-(pyrrolidine-1-carbonyl)piperidin-4-yl]quinoxaline
- 6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine
Uniqueness
Compared to similar compounds, 6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline is unique due to the specific combination of the chloro group, pyrrolidine-1-carbonyl group, and morpholin-4-yl group on the quinoxaline core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[4-(6-chloroquinoxalin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c18-12-3-4-13-14(9-12)19-10-16(20-13)22-7-8-24-15(11-22)17(23)21-5-1-2-6-21/h3-4,9-10,15H,1-2,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUIQLQNVHGBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)C3=CN=C4C=C(C=CC4=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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